

# An In-Depth Technical Guide to the Physicochemical Properties of Triphenylene-d12

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## Compound of Interest

Compound Name: Triphenylene-d12

Cat. No.: B100180

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## Introduction

**Triphenylene-d12** is the deuterated form of triphenylene, a polycyclic aromatic hydrocarbon (PAH). In this isotopologue, all twelve hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes **Triphenylene-d12** an invaluable tool in various scientific disciplines, particularly in analytical and environmental chemistry, where it serves as a highly effective internal standard for the quantification of PAHs. Its physicochemical properties are fundamental to its application and understanding. This technical guide provides a comprehensive overview of these properties, supported by experimental protocols and a logical workflow for its characterization.

## Core Physicochemical Properties

The essential physicochemical characteristics of **Triphenylene-d12** are summarized in the tables below. These properties are critical for its handling, storage, and application in experimental settings.

## General and Physical Properties

Property	Value	Source(s)
Chemical Formula	C <sub>18</sub> D <sub>12</sub>	[1][2][3]
Molecular Weight	240.36 g/mol	[2][3]
CAS Number	17777-56-9	[1][3][4]
Isotopic Purity	≥98 atom % D	[3]
Physical Form	Solid	[3]
Appearance	Off-white solid	[5]
Storage Conditions	Room temperature, protected from light and moisture.	[6]

## Thermal Properties

Property	Value	Notes	Source(s)
Melting Point	196-197 °C	-	[5]
Boiling Point	Not experimentally determined for the deuterated form.	The boiling point of non-deuterated triphenylene is 438 °C. Due to the kinetic isotope effect, the boiling point of Triphenylene-d <sub>12</sub> is expected to be very similar.	[7][8]

## Solubility Profile

Solvent	Solubility	Source(s)
Chloroform	Sparingly soluble	[5]
Dichloromethane	Sparingly soluble	[5]
Methanol	Slightly soluble (with heating)	[5]
Water	Insoluble	[7]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Triphenylene-d12**. Below is a summary of expected spectroscopic data based on the analysis of its non-deuterated counterpart and the known effects of deuteration.

Technique	Expected Observations
Mass Spectrometry (MS)	The molecular ion peak $[M]^+$ will be observed at $m/z$ 240.36, which is 12 mass units higher than that of non-deuterated triphenylene ( $m/z$ 228.29). The fragmentation pattern will be similar to triphenylene, with shifts in fragment masses corresponding to the number of deuterium atoms retained.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Due to the replacement of all protons with deuterium, the $^1\text{H}$ NMR spectrum will show no signals. The $^{13}\text{C}$ NMR spectrum will exhibit signals corresponding to the carbon skeleton, with potential slight shifts and changes in relaxation times compared to the non-deuterated compound. Deuterium NMR ( $^2\text{H}$ NMR) would show a characteristic signal for the aromatic deuterons.
Infrared (IR) Spectroscopy	The C-D stretching vibrations will appear at a lower frequency (around $2200\text{--}2300\text{ cm}^{-1}$ ) compared to the C-H stretching vibrations (around $3000\text{--}3100\text{ cm}^{-1}$ ) of non-deuterated triphenylene. Other vibrational modes involving hydrogen will also be shifted to lower frequencies.

## Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **Triphenylene-d12**.

### Determination of Melting Point

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding crystals)

#### Procedure:

- Ensure the **Triphenylene-d12** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (around 175 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears ( $T_1$ ).
- Continue heating slowly and record the temperature at which the entire sample has melted ( $T_2$ ).
- The melting point is reported as the range  $T_1 - T_2$ .

## Determination of Boiling Point (Micro Method)

Principle: Since an experimental boiling point for **Triphenylene-d12** is not readily available and is expected to be high, a micro boiling point determination method can be employed to minimize sample usage and potential degradation at high temperatures. This method observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

#### Apparatus:

- Thiele tube or a similar heating bath apparatus
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Thermometer (high temperature range)
- Rubber band or wire to attach the test tube to the thermometer
- Heating oil (e.g., silicone oil)
- Heat source (e.g., Bunsen burner or heating mantle)

#### Procedure:

- Place a small amount of **Triphenylene-d12** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the sample and bulb are immersed in the heating oil within the Thiele tube, but not touching the sides of the glass.
- Heat the side arm of the Thiele tube gently and slowly.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

## Qualitative Determination of Solubility

Principle: The solubility of **Triphenylene-d12** in various solvents is determined by observing the extent to which it dissolves at a given temperature.

Apparatus:

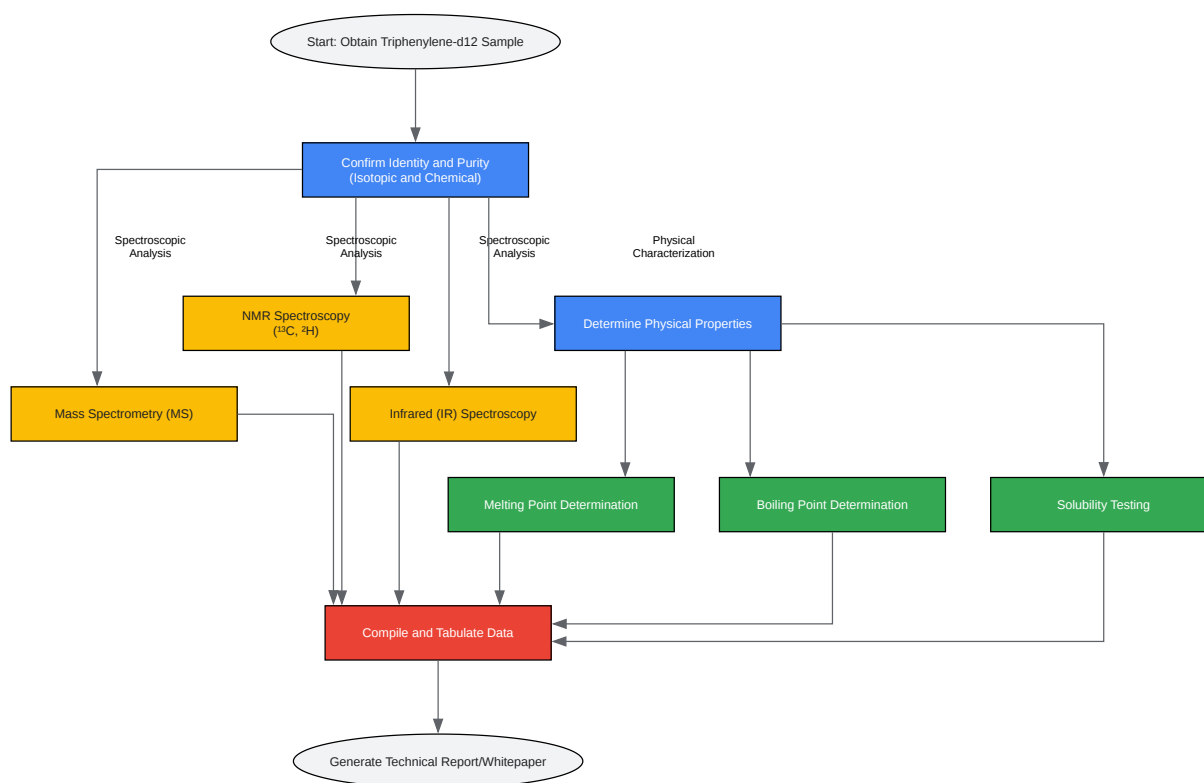
- Small test tubes
- Vortex mixer
- Water bath (for heating)
- Spatula
- A selection of solvents (e.g., chloroform, dichloromethane, methanol, water)

Procedure:

- Place a small, accurately weighed amount of **Triphenylene-d12** (e.g., 1-2 mg) into separate test tubes.
- Add a small, measured volume of a solvent (e.g., 1 mL) to each test tube.
- Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at room temperature.
- Observe and record whether the solid has completely dissolved, partially dissolved, or remained insoluble.
- For solvents in which the compound is sparingly or slightly soluble, gently heat the test tube in a water bath and observe any changes in solubility. Record the observations.
- Categorize the solubility as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" for each solvent at room temperature and with heating.

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **Triphenylene-d12**.





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Caption: Logical workflow for the physicochemical characterization of **Triphenylene-d12**.

## Conclusion

This technical guide provides a thorough examination of the known physicochemical properties of **Triphenylene-d12**. The data presented in a structured format, along with detailed experimental protocols, offers a valuable resource for researchers and scientists. The logical workflow diagram further clarifies the process of comprehensive characterization for this important isotopically labeled compound. While a specific experimental boiling point for the deuterated form is not available, the properties of its non-deuterated analogue provide a reliable estimate. The information contained herein is essential for the effective and safe use of **Triphenylene-d12** in its various applications.

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